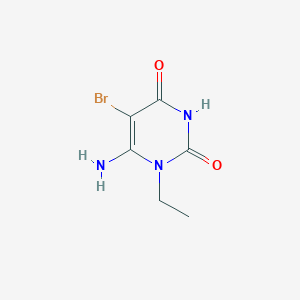
3-羟基-4H-吡喃-4-酮
描述
焦谷酸,也称为3-羟基-4H-吡喃-4-酮,是一种化学化合物,其分子式为C5H4O3。它是吡喃酮的衍生物,以其独特的结构和性质而闻名。
科学研究应用
焦谷酸在科学研究中具有广泛的应用范围:
化学: 它被用作合成各种有机化合物和中间体的构建单元。
生物学: 焦谷酸及其衍生物在生物学研究中显示出潜力,包括抗菌和抗氧化活性.
作用机制
焦谷酸的作用机制涉及它与各种分子靶标和途径的相互作用。据证实,它可以调节超氧化物歧化酶 (SOD) 和过氧化氢酶 (CAT) 等酶的活性,增强其抗氧化作用。 此外,它可以抑制促炎细胞因子的产生,从而减少炎症 .
类似化合物:
麦芽酚: 一种具有类似结构和性质的相关化合物,用于食品和制药行业。
乙基麦芽酚: 另一种衍生物,在调味和香料行业中应用。
曲酸: 以其美白功效而闻名,用于化妆品.
焦谷酸的独特性: 焦谷酸因其抗氧化、抗炎和神经保护特性的独特组合而脱颖而出。
总之,焦谷酸由于其多种应用和独特特性而成为一个备受关注的化合物
生化分析
Biochemical Properties
3-Hydroxy-4H-pyran-4-one has been found to inhibit the tyrosinase enzyme, which is why it has been mainly used as a whitening agent in cosmetics . It interacts with enzymes, proteins, and other biomolecules in various biochemical reactions. For instance, it has been found to form effective interactions with the β-tubulin protein .
Cellular Effects
3-Hydroxy-4H-pyran-4-one has diverse biological activities. It has been found to have significant antibacterial, antifungal, anticancer, anticonvulsant, anti-Alzheimer’s disease, and metal chelating activities . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 3-Hydroxy-4H-pyran-4-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it inhibits the tyrosinase enzyme, which is involved in the biosynthesis of the skin pigment melanin .
准备方法
合成路线和反应条件: 焦谷酸可以通过多种方法合成。一种有效的合成方法涉及2-烷基-4,5-环氧-6-甲氧基四氢吡喃-3-酮的酸催化重排。 这些前体是通过2-烷基-6-甲氧基-2H-吡喃-3(6H)-酮的环氧化获得的,而这些前体又是由糠醇合成的 .
工业生产方法: 焦谷酸的工业生产通常涉及使用上述方法进行大规模合成。 该工艺经过优化,以确保高收率和纯度,使其适用于研究和工业中的各种应用 .
化学反应分析
反应类型: 焦谷酸会发生各种化学反应,包括氧化、还原和取代。这些反应是由其独特的结构促成的,该结构允许多个反应点。
常用试剂和条件:
氧化: 常用的氧化剂,如高锰酸钾 (KMnO4) 和过氧化氢 (H2O2),可用于氧化焦谷酸。
还原: 硼氢化钠 (NaBH4) 和氢化锂铝 (LiAlH4) 等还原剂用于还原反应。
取代: 亲核取代反应可以使用氢氧化钠 (NaOH) 和各种烷基卤化物等试剂进行。
主要形成的产物: 这些反应形成的主要产物取决于所用试剂和具体条件。 例如,氧化会导致羧酸的形成,而还原会导致醇的形成 .
相似化合物的比较
Maltol: A related compound with similar structure and properties, used in food and pharmaceutical industries.
Ethylmaltol: Another derivative with applications in flavoring and fragrance industries.
Kojic Acid: Known for its skin-lightening properties and used in cosmetics.
Uniqueness of Pyromeconic Acid: Pyromeconic acid stands out due to its unique combination of antioxidant, anti-inflammatory, and neuroprotective properties.
属性
IUPAC Name |
3-hydroxypyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O3/c6-4-1-2-8-3-5(4)7/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYIMQVTPXPUHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C(C1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060091 | |
| Record name | 4H-Pyran-4-one, 3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496-63-9 | |
| Record name | 3-Hydroxy-4-pyrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=496-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyromeconic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-4H-pyran-4-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78608 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4H-Pyran-4-one, 3-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4H-Pyran-4-one, 3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-4H-pyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.113 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXY-4H-PYRAN-4-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J0G2X46R7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of pyromeconic acid?
A1: Pyromeconic acid has a molecular formula of C5H4O3 and a molecular weight of 112.08 g/mol. []
Q2: How is pyromeconic acid typically synthesized?
A2: Pyromeconic acid can be synthesized through several methods, including:
- Decarboxylation of Meconic or Comenic Acid: This traditional method involves heating meconic or comenic acid to high temperatures, leading to the release of carbon dioxide and the formation of pyromeconic acid. [, ]
- Acid-Catalyzed Rearrangement: Starting with 2-alkyl-4,5-epoxy-6-methoxytetrahydropyran-3-ones, pyromeconic acid and its derivatives can be synthesized via acid-catalyzed rearrangement. []
- From Furfuryl Alcohol: A more recent approach involves treating furfuryl alcohol with chlorine in the presence of sodium acetate, achieving a significant yield of pyromeconic acid. []
Q3: What are the key spectroscopic characteristics of pyromeconic acid?
A3: Pyromeconic acid exhibits distinctive spectroscopic features, particularly in NMR and Mass Spectrometry:
- NMR: Both 1H and 13C NMR spectra provide valuable information about the structure and conformation of pyromeconic acid and its derivatives. [, , , ]
- Mass Spectrometry: Techniques like FAB-MS (Fast Atom Bombardment Mass Spectrometry) help identify pyromeconic acid and its glycosides through the detection of pseudo-molecular ions. []
Q4: What are some notable biological activities of pyromeconic acid and its derivatives?
A4: Research suggests that pyromeconic acid and its derivatives exhibit several promising biological activities:
- Siderophile Activity: Pyromeconic acid demonstrates siderophile activity, meaning it can bind and transport iron. This property has implications for its potential use in treating iron-related disorders. []
- Central Depressant Effects: Studies in mice have shown that certain derivatives of pyromeconic acid, such as 2-butyl- and 2-isobutylpyromeconic acid, exhibit central depressant effects, including anticonvulsant properties. []
- Anti-Alzheimer's Potential: Novel pyromeconic acid-styrene hybrid compounds have shown promising results in vitro and in vivo as potential treatments for Alzheimer's disease. These compounds exhibited activities such as inhibiting amyloid-beta (Aβ) aggregation, anti-inflammatory effects, and antioxidant properties. []
- Antifungal Activity: Glycerylerigeroside, a unique γ-pyrone derivative isolated from Erigeron annuus, displayed potent antifungal activity against Candida albicans. Molecular docking studies suggest that it may exert its effects by interacting with the active site of sterol 14α-demethylase (CYP51). []
- Anti-inflammatory and Itch Relief: Pyromeconic acid-enriched water extracts from Erigeron annuus have shown potential as a cosmetic ingredient for providing itch relief and anti-inflammatory activity. []
Q5: How does pyromeconic acid exert its anti-Alzheimer's effects?
A5: Research suggests that pyromeconic acid derivatives may combat Alzheimer's disease through multiple mechanisms:
- Inhibition of Aβ Aggregation: These compounds can inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. []
- Anti-inflammatory Action: They can reduce neuroinflammation, which is believed to contribute to the progression of Alzheimer's disease. []
- Antioxidant Properties: Pyromeconic acid derivatives can scavenge free radicals and protect neurons from oxidative stress, another factor implicated in Alzheimer's disease. [, ]
Q6: What is the significance of the antifungal activity of glycerylerigeroside?
A6: The discovery of glycerylerigeroside's potent antifungal activity against Candida albicans is significant because it presents a potential new avenue for developing antifungal treatments. This is particularly relevant in the face of increasing antifungal resistance. []
Q7: What are the traditional medicinal uses of plants containing pyromeconic acid?
A7: Plants rich in pyromeconic acid and its derivatives, such as species from the Erigeron genus, have a history of use in traditional medicine for treating various ailments, including:
Q8: How does pyromeconic acid behave as a chelating agent?
A8: Pyromeconic acid acts as a bidentate ligand, meaning it can bind to metal ions through two donor atoms. It forms chelate complexes with various metal ions, including aluminum, gallium, and indium. [, ]
Q9: What is the significance of chelatoaromaticity in pyromeconic acid complexes?
A9: The formation of metal complexes with pyromeconic acid can lead to an increase in the aromaticity of the pyrone ring, a phenomenon known as chelatoaromaticity. This enhanced aromaticity contributes to the stability of these complexes. []
Q10: What are the potential applications of pyromeconic acid's chelating properties?
A10: The chelating ability of pyromeconic acid and its derivatives makes them promising candidates for various applications:
- Cell-Labeling: Hydroxypyranones, including pyromeconic acid derivatives, have been explored as bidentate ligands for chelating indium(III), with potential applications in cell labeling. []
- Antimicrobial Agents: Oxidovanadium(V) complexes incorporating pyromeconic acid and its derivatives as ligands have shown promising antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. [, ]
Q11: How do burning chemicals influence the thermal decomposition of cigarette paper containing pyromeconic acid?
A11: The addition of burning chemicals, typically organic acid salts and phosphates, to cigarette paper containing pyromeconic acid can influence the yields of specific volatile compounds generated during pyrolysis. For instance, the addition of burning chemicals has been shown to decrease the yields of certain carbonyl compounds, including pyromeconic acid itself. []
Q12: How is computational chemistry used to study pyromeconic acid?
A12: Computational chemistry plays a vital role in understanding the properties and behavior of pyromeconic acid.
- DFT Calculations: Density Functional Theory (DFT) calculations have been employed to evaluate the antioxidant properties of pyromeconic acid and other natural products by determining their O-H bond dissociation enthalpies (BDEs) and ionization potentials (IPs). [, ]
- Molecular Docking: This technique has been used to predict the binding mode of pyromeconic acid derivatives with target proteins, such as sterol 14α-demethylase (CYP51) in Candida albicans. []
Q13: How does modifying the structure of pyromeconic acid affect its biological activity?
A13: Structural modifications to the pyromeconic acid scaffold can significantly impact its biological activity.
- Alkylation at the 2-Position: Introducing alkyl groups at the 2-position of the pyromeconic acid ring can influence its central nervous system depressant effects. For example, 2-butyl- and 2-isobutylpyromeconic acid were found to be more potent anticonvulsants than other 2-alkyl derivatives. []
- Hybrid Compounds: Combining pyromeconic acid with other pharmacophores, such as styrene, has led to the development of novel compounds with enhanced anti-Alzheimer's properties. []
- Glycosylation: The addition of a glyceroxy side chain to pyromeconic acid β-D-glucopyranoside resulted in glycerylerigeroside, a compound with potent antifungal activity. []
Q14: What are the challenges and strategies for improving the drug-like properties of pyromeconic acid derivatives?
A14: While pyromeconic acid derivatives show promise as therapeutic agents, optimizing their drug-like properties is crucial.
- Solubility and Bioavailability: Improving the solubility and bioavailability of these compounds is often necessary for effective therapeutic application. []
- Targeted Delivery: Developing strategies for targeted delivery to specific tissues or cells can enhance efficacy and minimize off-target effects. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B134730.png)
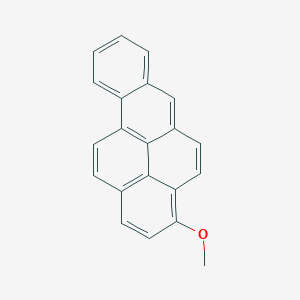
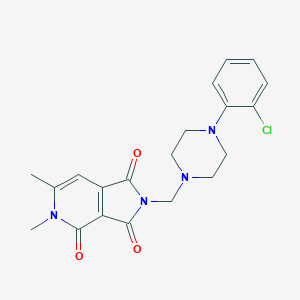
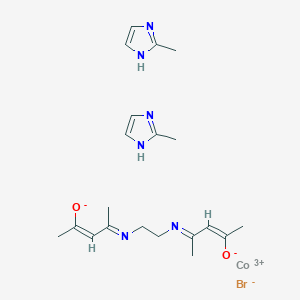

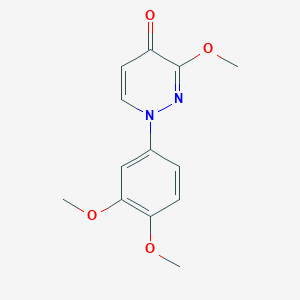
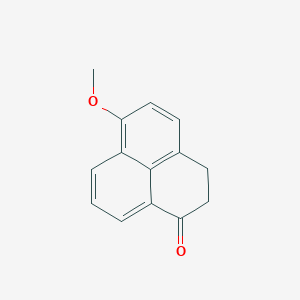
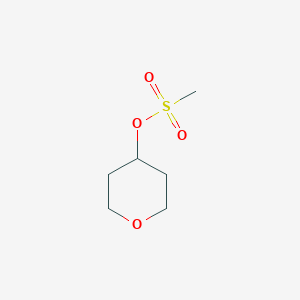

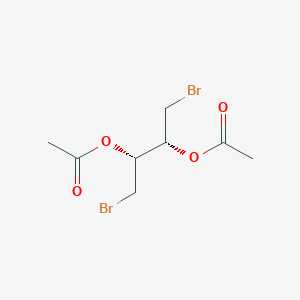
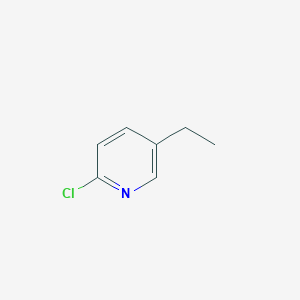
![5-[3-Hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]pyrrolidine-2,4-dicarboxylic acid](/img/structure/B134763.png)
